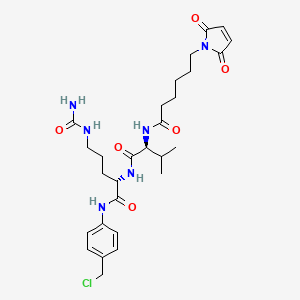

Mc-Val-Cit-PAB-Cl

Description

Evolution of Targeted Drug Delivery Systems: Antibody-Drug Conjugates as a Central Paradigm

The concept of a "magic bullet," a term coined by Paul Ehrlich over a century ago, envisioned a compound that could selectively target and destroy pathogens or tumor cells without harming the host. ascopubs.org This vision has materialized in the form of antibody-drug conjugates (ADCs), a prominent class of biopharmaceutical agents. ascopubs.orgnih.gov ADCs combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. nih.govfrontiersin.orgfujifilm.com

The journey of ADCs began in the 1960s with initial concepts, leading to the first successful clinical trial in 1983. susupport.combiochempeg.com The first ADC to receive FDA approval was gemtuzumab ozogamicin (B1678132) in 2000 for treating acute myeloid leukemia. susupport.com Early generation ADCs faced challenges, including the use of murine antibodies which could cause an immune response in humans, and unstable linkers that led to premature drug release. biochempeg.comveranova.comnih.gov

Subsequent generations of ADCs have shown significant improvements. The development of chimeric, humanized, and fully human antibodies has largely overcome the issue of immunogenicity. ascopubs.orgnih.gov Advances in linker technology and conjugation methods have led to more stable ADCs with well-defined drug-to-antibody ratios (DARs), enhancing both safety and efficacy. frontiersin.orgveranova.com These modern ADCs are a testament to the evolution of targeted drug delivery, offering a powerful strategy for cancer treatment. susupport.com

Fundamental Role of Linker Technologies in Modulating Bioconjugate Efficacy and Specificity

Once the ADC binds to its target on a cancer cell and is internalized, the linker must then be efficiently cleaved to release the cytotoxic payload in its active form. nih.govfrontiersin.org Linkers can be broadly categorized as either cleavable or non-cleavable. nih.govsygnaturediscovery.com Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the drug. In contrast, cleavable linkers are designed to be broken by specific conditions present within the tumor microenvironment or inside the cancer cell, such as a lower pH or the presence of specific enzymes. nih.govsygnaturediscovery.com

The choice of linker technology directly impacts the biophysical properties of the ADC, including its solubility and tendency to aggregate. sygnaturediscovery.com For instance, hydrophobic linkers can lead to aggregation and a shorter half-life in circulation. sygnaturediscovery.comacs.org Therefore, the careful design and selection of the linker are essential for optimizing the therapeutic window of an ADC. frontiersin.orgveranova.com

Overview of Mc-Val-Cit-PAB-Cl as a Key Protease-Cleavable Linker in Modern Bioconjugation

Among the various cleavable linkers developed, the valine-citrulline (Val-Cit) dipeptide-based linkers have become particularly prominent. nih.govunirioja.es this compound is a key example of such a protease-cleavable linker used in the construction of ADCs. adooq.commedchemexpress.comadooq.com This linker is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often overexpressed in cancer cells. nih.govbroadpharm.commedkoo.com

The "Mc" in the name refers to a maleimidocaproyl group, which provides a reactive site for conjugation to the antibody. medkoo.comcaymanchem.com The "Val-Cit" is the dipeptide sequence recognized and cleaved by cathepsin B. iris-biotech.de The "PAB" stands for p-aminobenzyl carbamate (B1207046), a self-immolative spacer that, upon cleavage of the Val-Cit peptide, spontaneously decomposes to release the attached drug. nih.govotago.ac.nz The terminal chloroacetyl ("Cl") group is a reactive handle for attaching the cytotoxic payload.

This linker's design offers high plasma stability, minimizing premature drug release, and has been successfully incorporated into numerous preclinical and clinically approved ADCs, such as brentuximab vedotin (Adcetris®). nih.govnih.govresearchgate.net The this compound linker is frequently used to conjugate potent cytotoxic agents like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). fujifilm.comadooq.commedchemexpress.com Its widespread use underscores its importance as a reliable and effective component in the development of modern bioconjugates. nih.govunirioja.es

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1639351-92-0 | arctomsci.com |

| Molecular Formula | C28H39ClN6O6 | |

| Molecular Weight | 591.1 g/mol | |

| Type | Cleavable ADC Linker | adooq.commedchemexpress.comadooq.com |

| Cleavage Mechanism | Protease (Cathepsin B) | nih.govbroadpharm.comtcichemicals.com |

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMQZNBKSWFFAZ-OFVILXPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Design Rationale of Mc Val Cit Pab Cl

Structural Components and Their Functional Significance

The Mc-Val-Cit-PAB-Cl linker is a multi-component system, with each part playing a distinct and crucial role in the function of the resulting ADC. nih.govacs.orgnih.govtcichemicals.com

Maleimidocaproyl (Mc) Moiety: Bioconjugation Handle for Antibody Attachment

The Maleimidocaproyl (Mc) group serves as the bioconjugation handle, facilitating the attachment of the linker-drug complex to the antibody. nih.govacs.orgtcichemicals.com This component contains a maleimide (B117702) group, which is highly reactive towards the sulfhydryl (thiol) groups of cysteine residues on the antibody. mdpi.com This reaction, a Michael addition, forms a stable thioether bond, securely anchoring the linker and its cytotoxic payload to the antibody. mdpi.combiochempeg.com The "caproyl" portion of the moiety is a six-carbon chain that acts as a spacer, providing distance between the antibody and the rest of the linker-drug construct. This spacing helps to minimize potential steric hindrance that could interfere with either the antibody's ability to bind to its target antigen or the subsequent enzymatic cleavage of the linker. nih.gov

Valine-Citrulline (Val-Cit) Dipeptide: Enzymatic Recognition Sequence

The Valine-Citrulline (Val-Cit) dipeptide is a key element, functioning as a specific recognition sequence for intracellular enzymes. drugdiscoverytrends.comnih.govacs.orgtcichemicals.comaxispharm.com This particular dipeptide is designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which are highly expressed within cancer cells. nih.govcaymanchem.com The stability of the Val-Cit linker in the bloodstream is a critical feature, preventing premature release of the cytotoxic drug that could lead to off-target toxicity. iris-biotech.detcichemicals.com However, once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the acidic environment and high concentration of active Cathepsin B lead to the efficient enzymatic cleavage of the peptide bond between the citrulline and the PAB spacer. nih.govtcichemicals.comoup.com While initially thought to be solely cleaved by Cathepsin B, later studies have indicated that other cathepsins such as S, L, and F can also be involved. nih.gov

para-Aminobenzyl (PAB) Spacer: Self-Immolative Drug Release Unit

The para-Aminobenzyl (PAB) group acts as a self-immolative spacer. nih.govacs.orgtcichemicals.comaxispharm.com This "self-immolative" property is a clever chemical strategy that ensures the complete and "traceless" release of the unmodified cytotoxic drug following the cleavage of the Val-Cit dipeptide. iris-biotech.deiris-biotech.de The PAB unit connects the dipeptide to the drug, often through a carbamate (B1207046) linkage. tcichemicals.comresearchgate.net Once the protease cleaves the bond between citrulline and the PAB's amino group, a cascade of electronic rearrangements is initiated. google.comrsc.org This process, known as 1,6-elimination, results in the spontaneous fragmentation of the PAB unit, releasing the active drug, carbon dioxide, and an aza-quinone methide by-product. cam.ac.uk This mechanism is crucial because it ensures that the released drug is in its fully active, underivatized form, capable of exerting its cytotoxic effect within the cancer cell. google.com

Chemical Principles Underlying Protease-Mediated Cleavage and Traceless Payload Release

The targeted release of the cytotoxic payload from an ADC utilizing the this compound linker is a two-step process governed by specific chemical principles. nih.govacs.orgaxispharm.comchemexpress.com

The second step is the traceless payload release via the self-immolation of the PAB spacer. nih.govaxispharm.com Following the enzymatic cleavage, the newly exposed free aromatic amine on the PAB group becomes a strong electron-donating group. google.com This triggers a spontaneous 1,6-electronic cascade elimination. rsc.orgnih.gov The electrons from the amine move through the aromatic ring to the benzylic position where the drug is attached. This electronic rearrangement destabilizes the carbamate bond holding the drug, causing it to cleave and release the unmodified, active payload. google.comcam.ac.uk The term "traceless" refers to the fact that no part of the linker remains attached to the drug, which is crucial for the drug to effectively interact with its intracellular target. iris-biotech.deoup.com

Design Considerations for Linker Stability and Targeted Activation

The design of an effective ADC linker like this compound requires a delicate balance between stability in the systemic circulation and efficient, targeted activation within the tumor microenvironment. acs.orgnih.gov

Linker Stability:

Plasma Stability: The linker must be robust enough to withstand the physiological conditions of the bloodstream to prevent premature drug release, which can cause systemic toxicity and reduce the therapeutic index. iris-biotech.deacs.org The Val-Cit dipeptide exhibits good stability in human plasma. tcichemicals.com

Steric Hindrance: The length and conformation of the linker can influence its stability. A shorter or more sterically hindered linker might be more protected from non-specific enzymatic degradation in the bloodstream. drugdiscoverytrends.comfrontiersin.org

Targeted Activation:

Enzyme Specificity: The choice of the Val-Cit dipeptide is based on the overexpression of its cleaving enzyme, Cathepsin B, in the lysosomes of tumor cells, providing a mechanism for targeted activation. nih.govcaymanchem.com

Efficient Cleavage and Release: For the ADC to be effective, the cleavage of the linker and the subsequent release of the drug must be efficient once the ADC has reached its target. frontiersin.orgnih.gov The self-immolative nature of the PAB spacer ensures a rapid and complete release of the active drug following the initial enzymatic trigger. iris-biotech.deiris-biotech.de

Bystander Effect: The ability of the released drug to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, known as the bystander effect, can be influenced by the linker's properties and the nature of the released payload. drugdiscoverytrends.com Cleavable linkers like Mc-Val-Cit-PAB are generally able to facilitate this effect. drugdiscoverytrends.com

Synthetic Methodologies and Chemical Accessibility of Mc Val Cit Pab Cl

Established Synthetic Routes for the Val-Cit-PAB Linker Core

The foundational synthetic strategies for the Val-Cit-PAB linker core were pioneered in the early 2000s. An established route, as described by Dubowchik and colleagues in 2002, laid the groundwork for the synthesis of dipeptide-based linkers for ADCs. nih.goviris-biotech.deacs.org This methodology typically involves the solution-phase synthesis of the dipeptide, followed by coupling to the PAB spacer and subsequent functionalization.

A common approach begins with the synthesis of the Fmoc-Val-Cit dipeptide. nih.gov This is followed by an amide bond formation between the C-terminus of the dipeptide and the amino group of p-aminobenzyl alcohol (PABOH). nih.gov This coupling step has often been accomplished using reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ). nih.gov The resulting Fmoc-Val-Cit-PABOH can then be further modified, for instance, by adding the maleimidocaproyl (Mc) group to the N-terminus of valine after Fmoc deprotection.

However, this established route has been associated with significant challenges. Researchers have reported that the EEDQ-mediated coupling step can be low-yielding, with averages around 20-25%, and is often complicated by the formation of multiple side products. nih.gov A more critical issue is the propensity for epimerization at the stereogenic center of the citrulline residue during this coupling reaction. nih.gov This leads to the formation of diastereomeric mixtures that are difficult to separate and can impact the biological activity and regulatory approval of the final ADC. The mechanism of this epimerization is thought to involve the formation of an oxazolone (B7731731) intermediate under the reaction conditions. nih.gov

Improved Methodologies for Enhanced Yield and Stereochemical Integrity

This improved strategy strategically reverses the order of fragment coupling. Instead of coupling the pre-formed dipeptide to PABOH, the synthesis starts by coupling a protected L-Citrulline with p-aminobenzyl alcohol. nih.gov This initial amide bond formation is achieved using a more efficient and milder coupling agent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov This step has been shown to produce the Fmoc-Cit-PABOH intermediate in good yields (60-65%) without causing epimerization. nih.gov

Following the successful synthesis of the Cit-PABOH fragment, the Fmoc protecting group on citrulline is removed, and the resulting amine is then coupled with an activated Fmoc-Valine derivative (Fmoc-Val-OSu). nih.gov This dipeptide formation step proceeds in very high yields (85-95%) and, importantly, as a single diastereomer. nih.gov The final step involves the deprotection of the N-terminal Fmoc group on valine, followed by the addition of the maleimidocaproyl (Mc) group using an activated ester like Mc-OSu, which also proceeds with excellent yield. nih.gov

| Feature | Established Route (Dubowchik et al.) | Improved Route (Mondal et al.) |

|---|---|---|

| Key Coupling Step | Fmoc-Val-Cit + p-aminobenzyl alcohol | Fmoc-Cit + p-aminobenzyl alcohol, then + Fmoc-Val-OSu |

| Coupling Reagent | EEDQ | HATU |

| Overall Yield | Low (coupling step ~20-25%) nih.gov | Significantly higher (~50% overall) nih.govnih.gov |

| Stereochemical Integrity | Prone to epimerization at the citrulline residue, forming diastereomeric mixtures. nih.gov | Avoids epimerization, yielding a single diastereomer. nih.gov |

| Purification | Difficult due to diastereomeric mixtures. nih.gov | More straightforward. nih.gov |

Chemical Functionalization Strategies for Diverse Payload Integration

The versatility of the Mc-Val-Cit-PAB-Cl linker lies in its capacity to be conjugated to a wide array of cytotoxic payloads. This is achieved through specific chemical functionalization strategies that activate the PAB moiety for covalent attachment to the drug molecule.

The p-aminobenzyl alcohol (PABOH) portion of the linker serves as a self-immolative spacer. Upon cleavage of the Val-Cit dipeptide by cathepsin B within the target cancer cell, a 1,6-elimination reaction is triggered, leading to the release of the unmodified payload. iris-biotech.de To attach the payload to the PAB spacer, the benzylic hydroxyl group of PABOH is typically activated.

A common method for activating the PAB moiety is its conversion to a p-nitrophenyl (PNP) carbonate. caymanchem.com This is achieved by reacting the Mc-Val-Cit-PABOH intermediate with p-nitrophenyl chloroformate. The resulting Mc-Val-Cit-PAB-PNP is a stable yet reactive species that can readily react with nucleophilic groups on the payload, such as amines, to form a stable carbamate (B1207046) linkage. nih.gov The terminal chlorine atom in this compound represents another form of an activated PAB moiety, poised for direct reaction with a suitable nucleophile on the payload.

For payloads containing hydroxyl groups, the PAB moiety can be modified to form an ether linkage, creating a p-aminobenzyl ether (PABE) spacer. google.com This strategy also relies on the self-immolative properties of the benzyl (B1604629) system for drug release.

The synthesis of the final linker-payload construct involves the reaction of the activated linker, such as Mc-Val-Cit-PAB-PNP or this compound, with the chosen cytotoxic agent. The nature of the payload dictates the specific reaction conditions.

A prominent example is the conjugation with amine-containing payloads like doxorubicin (B1662922) (DOX) or monomethyl auristatin E (MMAE). The synthesis of Mc-Val-Cit-PAB-DOX, for instance, involves reacting Mc-Val-Cit-PAB-PNP with doxorubicin in the presence of a base like diisopropylethylamine (DIEA). nih.govdovepress.com This results in the formation of a stable carbamate bond between the PAB spacer and the amino group of doxorubicin. nih.govnih.gov Similarly, the highly potent tubulin inhibitor MMAE is frequently conjugated via its secondary amine to the Val-Cit-PAB linker. njbio.com

The modularity of this synthetic approach allows for the integration of a diverse range of payloads beyond the commonly used auristatins and doxorubicin. For example, the linker has been successfully conjugated to other potent anticancer agents, including the tubulin polymerization inhibitor KGP05 and camptothecin (B557342) derivatives. nih.govresearchgate.net This flexibility is a key attribute that enables the adaptation of the ADC platform to different cancer types and therapeutic strategies.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Maleimidocaproyl-valine-citrulline-p-aminobenzyl-chloro |

| Mc | Maleimidocaproyl |

| Val | Valine |

| Cit | Citrulline |

| PAB | p-aminobenzyl |

| PABOH | p-aminobenzyl alcohol |

| Fmoc | Fluorenylmethyloxycarbonyl |

| EEDQ | 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| Mc-OSu | Maleimidocaproyl-N-hydroxysuccinimide ester |

| PNP | p-nitrophenyl |

| DOX | Doxorubicin |

| MMAE | Monomethyl auristatin E |

| KGP05 | A specific tubulin polymerization inhibitor |

| DIEA | Diisopropylethylamine |

| Mc-Val-Cit-PAB-PNP | Maleimidocaproyl-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate |

Enzymatic Cleavage Mechanisms and Biological Triggers

Cathepsin B Specificity: The Primary Proteolytic Trigger for Val-Cit Dipeptide Hydrolysis

The Val-Cit (valine-citrulline) dipeptide is a key component of the linker, designed to be selectively cleaved by specific intracellular proteases. iris-biotech.de Cathepsin B, a lysosomal cysteine protease, is the primary enzyme responsible for hydrolyzing the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. tandfonline.comtcichemicals.com This specificity is crucial for the targeted release of the payload within cancer cells, which often overexpress lysosomal proteases like Cathepsin B. nih.govaacrjournals.org

The choice of the Val-Cit sequence is not arbitrary. It was identified through screening of various dipeptide linkers and was found to offer a good balance between stability in the bloodstream and efficient cleavage within the lysosome. tandfonline.comnih.gov While other dipeptides like Phe-Lys and Val-Lys are cleaved more rapidly, Val-Cit provides a slower, more controlled release with a half-life of around 240 minutes in the presence of the enzyme. nih.gov This controlled release is advantageous for therapeutic efficacy.

Initially, it was believed that Cathepsin B was solely responsible for Val-Cit cleavage. nih.govencyclopedia.pub However, subsequent research, including gene knockout studies, has revealed that other lysosomal cysteine proteases such as Cathepsin L, Cathepsin S, and Cathepsin F can also cleave the Val-Cit linker. tandfonline.comnih.govencyclopedia.pub This redundancy in enzymatic cleavage ensures that the payload can be released even if Cathepsin B activity is suppressed. aacrjournals.orgaacrjournals.org In fact, studies have shown that suppressing Cathepsin B expression does not necessarily impact the efficacy of ADCs with Val-Cit linkers. aacrjournals.orgaacrjournals.org

The specificity of the Val-Cit linker for Cathepsin B has been further explored through the development of modified linkers. For instance, a peptidomimetic linker, cBu-Cit, was designed to have enhanced specificity for Cathepsin B. encyclopedia.pubresearchgate.netpreprints.org When the cleavage of ADCs with Val-Cit and cBu-Cit linkers was tested in the presence of Cathepsin B inhibitors, the cleavage of the cBu-Cit linker was reduced by 90%, compared to a 50% reduction for the Val-Cit linker, demonstrating its higher specificity. nih.govencyclopedia.pubpreprints.org

Detailed Mechanism of 1,6-Elimination and Self-Immolation of the PAB Spacer

Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB (p-aminobenzyl carbamate) spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction. iris-biotech.denih.govunimi.it This process is crucial as it ensures the release of the payload in its unmodified, active form. nih.govpreprints.org

The mechanism is initiated by the liberation of the aniline (B41778) moiety of the PAB spacer after the hydrolysis of the amide bond connecting it to citrulline. unimi.it This free aniline then triggers a rapid electronic cascade. The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, leading to the elimination of the payload attached to the benzylic position and the formation of an unstable azaquinone methide intermediate. researchgate.netunimi.it This intermediate subsequently hydrolyzes, releasing carbon dioxide. nih.govunimi.it

This self-immolative characteristic of the PAB spacer is a key design feature. It obviates the need for a second enzymatic cleavage to release the drug, simplifying the activation process. The PAB spacer not only facilitates this traceless release but also improves the binding of Cathepsin B to the Val-Cit dipeptide, which can be sterically hindered if the payload is directly attached. nih.govpreprints.org

Influence of Intracellular Environment on Cleavage Kinetics (e.g., lysosomal acidity)

The intracellular environment, particularly the acidic pH of the lysosome, plays a significant role in the enzymatic cleavage of the Mc-Val-Cit-PAB-Cl linker. Lysosomes maintain an acidic environment with a pH of approximately 4.6-5.0, which is the optimal pH for the activity of many lysosomal proteases, including Cathepsin B. researchgate.netacs.orgrsc.orgnih.govplos.org

Cathepsin B exhibits robust activity in the pH range of 4.6 to 7.2. acs.org This means it is active not only in the acidic lysosomes but also at the more neutral pH of the cytosol (around 7.2). acs.orgrsc.org However, its activity is significantly higher at the acidic pH found within lysosomes. acs.org This pH-dependent activity contributes to the selective release of the payload within the lysosomal compartment following ADC internalization. heraldopenaccess.usnih.govresearchgate.net

The acidic environment of the lysosome is therefore a key biological trigger for the activation of the ADC. nih.govresearchgate.net While Cathepsin B can function at neutral pH, its enhanced activity in the acidic lysosome ensures that the cleavage of the Val-Cit linker and subsequent drug release are most efficient at the intended site of action. rsc.org

Studies have shown that altering the lysosomal pH can impact the proteolytic activity of Cathepsin B. researchgate.net For instance, conditions that raise the lysosomal pH can impair the enzymatic function, potentially reducing the rate of payload release. Conversely, maintaining the acidic integrity of the lysosome is crucial for optimal ADC efficacy.

Identification of Alternative Enzymes and Their Role in Linker Degradation (e.g., serine hydrolase)

While Cathepsin B and other lysosomal cysteine proteases are the primary drivers of intracellular linker cleavage, other enzymes have been identified that can also degrade the Val-Cit-PAB linker, particularly in the extracellular environment. This premature cleavage can lead to off-target toxicity and reduced efficacy.

One such enzyme is Carboxylesterase 1C (Ces1C), a serine hydrolase found in mouse plasma. nih.govpreprints.orgaacrjournals.orgnih.gov Ces1C has been shown to cleave the Val-Cit-PAB linker, leading to premature payload release in preclinical mouse models. aacrjournals.orgacs.orgscispace.com This presents a challenge for evaluating the efficacy and safety of ADCs in these models, as the stability in mice may not reflect the stability in humans, who have lower levels of this enzyme activity. aacrjournals.orgscispace.com The cleavage by Ces1C is sensitive to chemical modifications of the linker, and strategies such as adding a glutamic acid residue to the N-terminus of the Val-Cit dipeptide (Glu-Val-Cit) have been shown to confer resistance to Ces1C cleavage. researchgate.netadcreview.com

Another serine protease, neutrophil elastase, has also been implicated in the cleavage of the Val-Cit linker. nih.govencyclopedia.pub This enzyme, released by neutrophils, can contribute to the premature release of the payload, potentially causing side effects like neutropenia. nih.govencyclopedia.pub

Furthermore, studies have shown that esterases can also play a role in linker degradation, though they are more relevant for ester-containing linkers. nih.govnih.govbinghamton.edu While the this compound linker primarily relies on protease-mediated cleavage, the potential for degradation by other enzymes highlights the complexity of linker stability in a biological system.

The identification of these alternative enzymes and their impact on linker stability has driven the development of next-generation linkers with improved resistance to premature cleavage, aiming to enhance the therapeutic window of ADCs. acs.orgadcreview.comchemexpress.com

Bioconjugation Strategies and Their Impact on Linker Performance

Covalent Attachment to Antibodies via the Maleimide (B117702) Group

The maleimidocaproyl (Mc) group is a key functional component of the Mc-Val-Cit-PAB-Cl linker, enabling its covalent attachment to antibodies. caymanchem.com This process, known as maleimide-thiol chemistry, is a widely used and highly specific method for bioconjugation.

The maleimide group is characterized by a five-membered cyclic imide structure containing a reactive double bond. This double bond readily undergoes a Michael addition reaction with the thiol group (-SH) of cysteine residues present in the antibody's structure. This reaction forms a stable thioether bond, securely linking the linker-payload complex to the antibody. The specificity of the maleimide-thiol reaction is a significant advantage, as it primarily occurs within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1000 times faster than with other nucleophilic groups like amines, ensuring precise conjugation to the intended cysteine sites.

For conjugation to occur, the interchain disulfide bonds within the antibody, particularly in the hinge region connecting the heavy and light chains, must first be reduced to expose the free thiol groups of the cysteine residues. The maleimide group of the this compound linker then reacts with these exposed thiols. rsc.org While this method offers a degree of control over the conjugation site, a potential drawback is the reversibility of the Michael addition reaction, which can lead to the premature release of the drug-linker from the antibody in circulation. However, the succinimide (B58015) ring formed after conjugation can undergo hydrolysis, a reaction that can be influenced by the chemical environment, to form a more stable open-ring structure, mitigating the issue of linker loss. rsc.orgnih.gov

Strategies for Payload Linkage and the Resulting Linker-Payload Conjugates

The this compound linker is designed with a specific chemical structure to facilitate the attachment of a cytotoxic payload and its subsequent release. The p-aminobenzyl (PAB) group, in conjunction with the chlorine atom, serves as the attachment point for the payload, which typically contains a compatible functional group. caymanchem.commedchemexpress.com The Valine-Citrulline (Val-Cit) dipeptide is a critical element, designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells. caymanchem.com

A variety of cytotoxic agents have been successfully conjugated to the Mc-Val-Cit-PAB linker. One of the most common payloads is monomethyl auristatin E (MMAE), a potent inhibitor of tubulin polymerization. medchemexpress.commdpi.com The resulting conjugate, often abbreviated as mc-Val-Cit-PAB-MMAE, is a well-established component in ADC research and development. medchemexpress.com Other payloads that have been linked to this system include vinblastine, another microtubule inhibitor, and various derivatives of doxorubicin (B1662922). cam.ac.ukmedchemexpress.com

The general strategy involves reacting the this compound linker with the payload molecule, which typically possesses a nucleophilic group such as an amine or a hydroxyl group. This reaction forms a carbamate (B1207046) linkage. mdpi.com This linkage is stable in the systemic circulation but is designed to break down following the enzymatic cleavage of the Val-Cit dipeptide within the target cell. mdpi.com Upon cleavage by cathepsin B, a self-immolative cascade is initiated. The cleavage of the dipeptide converts the amide nitrogen on the PAB group into a more basic aniline (B41778), which triggers the spontaneous release of the payload. rsc.org This two-step release mechanism ensures that the highly potent cytotoxic drug is liberated primarily at the site of action, minimizing off-target toxicity. rsc.org

Effect of Conjugation Site on Linker Stability and Activity

Research has demonstrated that the stability of the Val-Cit linker can vary depending on its location on the antibody. researchgate.net For instance, linkers attached to more solvent-exposed sites on the antibody may exhibit lower stability in mouse plasma due to increased accessibility to enzymes like carboxylesterases. cam.ac.ukresearchgate.net Conversely, conjugation at sites that are more sterically hindered, such as within the hinge region or at engineered cysteine residues in specific locations, can protect the linker from premature enzymatic degradation. nih.gov

The two primary amino acids used for conjugation are cysteine and lysine (B10760008). heraldopenaccess.us Cysteine conjugation, which is the intended method for the maleimide group of this compound, often results in more homogeneous ADCs with a more controlled drug-to-antibody ratio (DAR) due to the limited number of available cysteine residues. medchemexpress.com Lysine conjugation, on the other hand, can lead to a heterogeneous mixture of ADCs because of the large number of accessible lysine residues on the antibody surface, which can potentially impact the ADC's efficacy and stability. malvernpanalytical.com

Studies have shown a positive correlation between linker stability and the cytotoxic potency of the ADC, both in vitro and in vivo. researchgate.netresearchgate.net Site-specific conjugation methods, which involve engineering specific cysteine residues into the antibody sequence, have emerged as a strategy to create more homogeneous and stable ADCs. nih.govrsc.org These methods allow for precise control over the conjugation site, leading to improved pharmacokinetics and a wider therapeutic window. sygnaturediscovery.comoup.com

Modulation of Drug-Antibody Ratio (DAR) through Linker Design

The drug-antibody ratio (DAR), which refers to the average number of drug molecules conjugated to a single antibody, is a critical parameter that significantly influences the efficacy and safety of an ADC. heraldopenaccess.us The design of the linker, including the this compound system, plays a crucial role in controlling and modulating the DAR. cam.ac.uk

The inherent properties of the linker and the payload can affect the achievable DAR. For example, hydrophobic linkers and payloads can lead to aggregation and precipitation of the ADC at higher DAR values. cam.ac.ukacs.org The Mc-Val-Cit-PAB linker, particularly when combined with hydrophobic payloads like MMAE, can present challenges in achieving high DARs without causing significant aggregation. cam.ac.ukacs.org This has led to the development of strategies to improve the hydrophilicity of the linker system, for example by incorporating polyethylene (B3416737) glycol (PEG) spacers or hydrophilic groups like phosphates. mdpi.comnih.gov

The conjugation strategy itself is a primary determinant of the DAR. Stochastic cysteine conjugation, which utilizes the native interchain disulfide bonds, typically results in a mixture of ADCs with DARs of 0, 2, 4, 6, and 8. medchemexpress.com Site-specific conjugation methods, such as engineering cysteine residues at specific locations on the antibody, allow for the production of more homogeneous ADCs with a defined DAR, often 2 or 4. rsc.org This level of control is crucial, as a high DAR can sometimes lead to faster plasma clearance and may not necessarily translate to improved therapeutic activity. mdpi.com

Advanced linker designs have been developed to achieve higher DARs while maintaining favorable physicochemical properties. For instance, bis-functionalized maleimide reagents can be used to create ADCs with a DAR of 4 by re-bridging two cysteine residues. rsc.org Furthermore, linker technologies have been explored to create highly loaded ADCs with DARs greater than 8, which in some cases have shown enhanced in vivo potency. heraldopenaccess.usresearchgate.net

Interactive Data Table: Impact of Linker and Conjugation on DAR

| Linker/Strategy | Typical DAR | Key Characteristics |

| Mc-Val-Cit-PAB (Stochastic Cysteine) | Mixture (0, 2, 4, 6, 8) | Heterogeneous population, potential for aggregation at high DARs. medchemexpress.com |

| Mc-Val-Cit-PAB (Engineered Cysteine) | 2 or 4 | Homogeneous product, improved pharmacokinetics. rsc.org |

| Hydrophilic Linker (e.g., with PEG) | Can achieve higher DARs | Reduced aggregation, improved solubility. nih.gov |

| Bis-maleimide Reagents | 4 | Homogeneous DAR by re-bridging disulfides. rsc.org |

| Val-Ala Linker | Can achieve higher DARs | Less hydrophobic than Val-Cit, reducing aggregation. cam.ac.uk |

Mechanistic Insights from Preclinical and in Vitro Investigations

Intracellular Payload Release Dynamics in Target Cells

The efficacy of ADCs utilizing the Mc-Val-Cit-PAB linker hinges on the precise release of their cytotoxic payload within the target cancer cell. This process is initiated following the binding of the ADC to a specific antigen on the tumor cell surface, leading to its internalization, typically through endocytosis. aacrjournals.orgmedchemexpress.com The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. aacrjournals.org

Within the lysosome, the Val-Cit (valine-citrulline) dipeptide portion of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. acs.orgadcreview.comiris-biotech.deacs.org This enzymatic cleavage is a crucial step, as it separates the payload from the antibody. iris-biotech.de The cleavage occurs at the amide bond connecting the citrulline residue to the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.govnih.gov

Following the cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a self-immolative 1,6-elimination reaction. iris-biotech.denih.gov This spontaneous electronic cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect. iris-biotech.denih.gov Studies have shown that the presence of the antibody carrier does not significantly impede the rate of drug release catalyzed by Cathepsin B. acs.org Furthermore, research indicates that other cathepsins, such as L, K, and S, may also be involved in the cleavage process. nih.govnih.gov The kinetics of this release can be rapid, with studies showing payload release within minutes in the presence of the necessary enzymes. debiopharm.com

Role of Cleavable Linkers in Overcoming Mechanisms of Drug Resistance in Model Systems

The design of the Mc-Val-Cit-PAB linker has been shown in model systems to be instrumental in overcoming several mechanisms of drug resistance that can limit the effectiveness of cancer therapies.

Addressing Altered Antibody Trafficking and ADC Processing

In some models of acquired resistance to ADCs, particularly those with non-cleavable linkers like T-DM1, cancer cells exhibit altered intracellular trafficking pathways that prevent the efficient degradation of the antibody and subsequent release of the payload. aacrjournals.org However, studies have demonstrated that switching to a cleavable linker, such as Mc-Val-Cit-PAB, can circumvent this resistance. aacrjournals.org For instance, gastric and breast cancer cell lines that developed high resistance to T-DM1 (which uses a non-cleavable linker) remained fully sensitive to ADCs that utilized a Mc-Val-Cit-PAB linker to deliver an auristatin payload. aacrjournals.org This suggests that the enzymatic cleavage mechanism of the Val-Cit linker is less dependent on the specific lysosomal processing pathways that may be altered in resistant cells.

Circumventing Drug Efflux Pump Activity

Drug efflux pumps, such as P-glycoprotein (MDR1) and ABCC1 (MRP1), are a common cause of multidrug resistance in cancer cells, actively transporting cytotoxic agents out of the cell before they can reach their target. aacrjournals.org The design of cleavable linkers like Mc-Val-Cit-PAB can help overcome this resistance mechanism. The properties of the released payload are critical. When the payload is a substrate for these pumps, resistance can still occur. However, the ability to use a cleavable linker allows for the selection of payloads that are not good substrates for efflux pumps. More importantly, by ensuring the payload is released only after internalization within the target cell, the ADC effectively bypasses the efflux pumps located on the cell surface. aacrjournals.org Research has shown that modifying the linker from a non-cleavable to a protease-cleavable Mc-Val-Cit-PAB linker can restore sensitivity in cell models that have developed resistance to ADCs via upregulation of drug efflux pumps. aacrjournals.org

Contribution to the Bystander Effect in Tumor Models

A significant advantage of using a cleavable linker like Mc-Val-Cit-PAB is its ability to mediate the "bystander effect." youtube.comaacrjournals.org This phenomenon occurs when the cytotoxic payload, once released from the ADC within a target antigen-positive cancer cell, can diffuse across the cell membrane and kill neighboring antigen-negative tumor cells. youtube.comappliedclinicaltrialsonline.comresearchgate.net This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. youtube.comappliedclinicaltrialsonline.com

Linker Stability and Degradation in Biological Matrices

The stability of the Mc-Val-Cit-PAB linker is a critical determinant of an ADC's therapeutic window. The linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while being readily cleavable within the tumor microenvironment. nih.govnih.govchemexpress.com

The maleimidocaproyl (mc) component, which connects the linker to the antibody, can be susceptible to a retro-Michael reaction in plasma, leading to premature drug deconjugation. nih.govnih.gov However, amide bond-based technologies within the linker construct provide significant stability, with half-lives in circulation that can extend for days. nih.gov

Differential Plasma Stability in Various Species (e.g., mouse vs. human)

A notable characteristic of the Val-Cit linker is its differential stability in the plasma of different species. nih.govaacrjournals.org While it demonstrates good stability in human and cynomolgus monkey plasma, it is significantly less stable in rodent plasma, particularly from mice. nih.govaacrjournals.orgnih.govcam.ac.uk This instability in mouse plasma is not due to cathepsins but to a serine hydrolase called Carboxylesterase 1C (Ces1c). nih.govnih.govaacrjournals.orgcam.ac.uk

This enzyme can prematurely cleave the Val-Cit linker, leading to off-target payload release and potentially confounding the results of preclinical efficacy studies conducted in mice. aacrjournals.orgnih.gov The rate of this enzymatic degradation in mice can also be influenced by the specific site of conjugation on the antibody, with more solvent-exposed linkers showing lower stability. nih.govcam.ac.uk This species-specific difference in plasma stability is a crucial consideration when translating preclinical data from mouse models to human clinical trials. aacrjournals.org

Interactive Data Table: Comparative Stability of Val-Cit Linkers

| Linker Type | Species | Stability Assessment | Findings | Reference |

| Mc-Val-Cit-PAB | Human | Plasma Incubation | Stable, with a half-life of approximately 230 days. | cam.ac.uk |

| Mc-Val-Cit-PAB | Mouse | Plasma Incubation | Unstable, with a half-life of approximately 80 hours due to Ces1c cleavage. | cam.ac.uk |

| EVCit-ADC | Human | Plasma Incubation (28 days) | No significant degradation observed. | nih.gov |

| EVCit-ADC | Mouse | Plasma Incubation (14 days) | Almost no linker cleavage observed. | nih.gov |

| VCit-ADC | Mouse | Plasma Incubation (14 days) | >95% loss of conjugated payload. | nih.gov |

| OHPAS-linker ADC | Mouse | Plasma Incubation | Stable. | nih.gov |

| VC-PABC-linker ADC | Mouse | Plasma Incubation | Unstable. | nih.gov |

Identification of Enzymes Responsible for Premature Cleavage

Preclinical and in vitro studies have identified specific enzymes that can cause the premature cleavage of the valine-citrulline (Val-Cit) moiety within the Mc-Val-Cit-PAB-Cl linker system. This unintended enzymatic breakdown, occurring outside the target tumor cell's lysosome, can compromise the stability and efficacy of antibody-drug conjugates (ADCs) by causing early release of the cytotoxic payload. Research has pinpointed key enzymes in plasma and other biological environments responsible for this instability.

The primary enzymes identified as responsible for the premature hydrolysis of Val-Cit-PAB-based linkers are Carboxylesterase 1C in rodents and Human Neutrophil Elastase in humans. acs.orgnih.govnih.govaacrjournals.org

Carboxylesterase 1C (Ces1c)

A significant body of research has identified Carboxylesterase 1C (Ces1c), a serine hydrolase, as the principal enzyme responsible for the extracellular hydrolysis of Val-Cit-PAB-containing linkers in mouse and rat plasma. nih.govaacrjournals.orgresearchgate.net This susceptibility in rodent plasma presents a challenge for the preclinical evaluation of ADCs using this linker, as the instability can lead to reduced potency and altered pharmacokinetic profiles that may not be representative of human clinical outcomes. nih.govcam.ac.ukaacrjournals.org

In one landmark study, Ces1c was definitively identified as the enzyme mediating this premature cleavage in mouse plasma. aacrjournals.org The researchers demonstrated that purified mouse Ces1c could hydrolyze the VC-PABC linker and that its activity was sensitive to chemical modifications of the linker. aacrjournals.org Intriguingly, these modifications could protect the linker from Ces1c cleavage without substantially altering the desired intracellular processing by the lysosomal protease Cathepsin B. aacrjournals.org This finding highlights a distinct substrate preference between the serum carboxylesterase and the target lysosomal protease, offering a pathway to engineer more stable linkers. aacrjournals.org Further research confirmed that Ces1c activity not only results in the release of the active drug but can also lead to the formation of a covalent bond between the enzyme and the linker remnant. aacrjournals.org

Human Neutrophil Elastase (NE)

In humans, neutrophil elastase (NE) has been identified as another enzyme capable of prematurely cleaving the Val-Cit linker. acs.orgnih.govnih.gov Experimental data indicate that human NE cleaves the peptide bond located between the valine and citrulline residues. nih.gov This aberrant cleavage leads to the detachment of the payload, which is believed to be associated with certain off-target toxicities, such as neutropenia and thrombocytopenia. nih.govadcreview.com The susceptibility of the Val-Cit linker to NE-mediated cleavage has emerged as a significant consideration in ADC design and safety assessment. nih.govadcreview.com

The following table summarizes the key enzymes identified in the premature cleavage of the Val-Cit-PAB linker.

| Enzyme | Species/Source | Cleavage Site | Impact of Premature Cleavage | References |

| Carboxylesterase 1C (Ces1c) | Mouse, Rat (Plasma) | Valine-Citrulline-PABC linker | Payload release in circulation, ADC instability, complicates preclinical rodent studies | acs.orgnih.govaacrjournals.orgresearchgate.netaacrjournals.org |

| Human Neutrophil Elastase (NE) | Human | Between Valine and Citrulline | Premature payload detachment, potential for off-target toxicity (e.g., neutropenia) | acs.orgnih.govnih.govadcreview.com |

Comparative Analysis with Other Linker Architectures

Comparison with Other Protease-Cleavable Dipeptide Linkers (e.g., Val-Ala, Phe-Lys)

Dipeptide linkers are designed to be selectively cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. biochempeg.comproteogenix.science The choice of the specific amino acid sequence significantly impacts the ADC's properties.

The Val-Cit dipeptide is the most prevalently used cleavable linker in clinical ADCs, largely due to its favorable balance of plasma stability and efficient enzymatic cleavage. mdpi.com The cleavage of the Val-Cit linker is catalyzed by cathepsin B, a lysosomal protease. chemexpress.comiris-biotech.de This process is designed to occur after the ADC has been internalized by the target cancer cell, releasing the cytotoxic payload. iris-biotech.de

In comparative studies, different dipeptide sequences exhibit varied cleavage kinetics. For instance, the Phe-Lys linker is cleaved more rapidly by cathepsin B than the Val-Cit linker. iris-biotech.de One study reported that the Phe-Lys linker had a half-life of 8 minutes in the presence of the enzyme, while the Val-Cit linker was significantly more stable with a half-life of 240 minutes. iris-biotech.de This increased stability of Val-Cit in plasma is a key advantage, as premature drug release can lead to off-target toxicity. nih.gov

The Val-Ala dipeptide has also been extensively used in ADCs. mdpi.com In an isolated cathepsin B cleavage assay, the Val-Ala linker was found to be cleaved at half the rate of the Val-Cit linker. iris-biotech.de While this suggests slower payload release, it also points to potentially greater stability in circulation. nih.gov However, some research indicates that ADCs with Val-Ala and Val-Cit linkers show similar metabolic profiles and rates of payload loss. nih.gov

Recent innovations have sought to enhance the specificity of cleavage. For example, replacing the valine residue in the Val-Cit dipeptide with a cyclobutane-1,1-dicarboxamide (B1604724) moiety (cBu-Cit) has been shown to increase specificity for cathepsin B while maintaining circulatory stability. unimi.itnih.gov The addition of a glutamic acid residue to the N-terminus of the Val-Cit linker (Glu-Val-Cit) has also been demonstrated to improve plasma stability and in vivo activity. unimi.itnih.gov

Table 1: Comparative Cleavage Characteristics of Dipeptide Linkers

| Dipeptide Linker | Cleavage Enzyme | Relative Cleavage Rate/Stability | Key Findings |

|---|---|---|---|

| Val-Cit | Cathepsin B | High stability (t½ = 240 min in one study) iris-biotech.de | Most commonly used dipeptide linker due to good balance of stability and cleavage. mdpi.com |

| Val-Ala | Cathepsin B | Slower cleavage than Val-Cit in some assays. iris-biotech.de | Offers potential for improved stability. nih.gov |

| Phe-Lys | Cathepsin B | More rapid cleavage than Val-Cit (t½ = 8 min in one study). iris-biotech.de | Less stable in plasma compared to Val-Cit. nih.gov |

| Glu-Val-Cit | Cathepsin B | Enhanced plasma stability. unimi.itnih.gov | Addition of glutamic acid improves in vivo performance. unimi.itnih.gov |

| cBu-Cit | Cathepsin B | Superior specificity for cathepsin B. unimi.itnih.gov | Peptidomimetic design enhances therapeutic performance. unimi.it |

The Val-Cit-PAB portion of the linker contributes significantly to the hydrophobicity of the ADC. adcreview.comacs.org This can limit the achievable drug-to-antibody ratio (DAR), as higher DARs often lead to increased aggregation. adcreview.comacs.org Achieving a high DAR with Val-Cit can be challenging due to issues with precipitation and aggregation. mdpi.com

In contrast, the Val-Ala linker is considered to have a less hydrophobic character than Val-Cit. mdpi.comaxispharm.com This property makes it a more advantageous choice when working with highly lipophilic payloads, as it allows for higher DARs with less risk of aggregation. mdpi.comaxispharm.com For example, ADCs with a Val-Ala linker have been successfully produced with a DAR of up to 7.4 with limited aggregation, a feat that is difficult to achieve with Val-Cit. mdpi.comaxispharm.com

To counteract the hydrophobicity of linkers, strategies such as incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG) have been employed. chemexpress.comrsc.org For instance, the inclusion of PEG chains has been shown to offset the hydrophobicity of the Val-Ala motif, enabling the creation of viable ADCs. rsc.org Other approaches include the use of more hydrophilic linkers, such as those containing β-glucuronic acid, which have been shown to reduce aggregation and allow for higher DARs. proteogenix.science

Table 2: Impact of Dipeptide Linkers on ADC Physicochemical Properties

| Dipeptide Linker | Hydrophobicity | Impact on Aggregation | Notes |

|---|---|---|---|

| Val-Cit | Hydrophobic adcreview.comacs.org | Prone to aggregation, especially at high DARs. mdpi.comacs.org | Limits the achievable DAR to more modest levels. adcreview.com |

| Val-Ala | Less hydrophobic than Val-Cit mdpi.comaxispharm.com | Allows for higher DARs with less aggregation. mdpi.comaxispharm.com | Advantageous for use with lipophilic payloads. mdpi.comaxispharm.com |

| Phe-Lys | Hydrophobic Phenylalanine residue | Information not available in provided search results. | --- |

Differential Cleavage Efficiencies and Specificities

Contrasting with pH-Sensitive and Redox-Sensitive Cleavable Linkers

Beyond protease-cleavable linkers, other cleavable linker technologies exploit different aspects of the tumor microenvironment or intracellular conditions. These include pH-sensitive and redox-sensitive linkers. broadpharm.comaxispharm.com

pH-Sensitive (Acid-Cleavable) Linkers: These linkers, such as those containing a hydrazone group, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). broadpharm.comnih.govmdpi.com This mechanism offers a different trigger for payload release compared to the enzymatic cleavage of dipeptide linkers. broadpharm.com However, a significant drawback of early hydrazone linkers was their instability in circulation, leading to premature drug release and potential off-target toxicity. nih.govnih.gov While more stable acid-cleavable linkers, such as those based on silyl (B83357) ether, have been developed, the Val-Cit linker has demonstrated over 100 times greater stability in human plasma than analogous hydrazone linkers. nih.govnih.gov

Redox-Sensitive (Disulfide) Linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment inside the cell, which has a much higher concentration of glutathione (B108866) than the bloodstream. broadpharm.comnih.gov This differential in redox potential between the extracellular and intracellular compartments provides the basis for selective payload release. axispharm.com The rate of cleavage of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. njbio.com While offering a distinct release mechanism from protease-cleavable linkers, the stability of disulfide linkers can still be a concern. nih.gov

Table 3: Comparison of Cleavable Linker Architectures

| Linker Type | Cleavage Trigger | Location of Cleavage | Advantages | Limitations |

|---|---|---|---|---|

| Protease-Cleavable (e.g., Mc-Val-Cit-PAB-Cl) | Lysosomal proteases (e.g., Cathepsin B) biochempeg.comproteogenix.science | Lysosomes biochempeg.comproteogenix.science | High plasma stability, effective payload release. iris-biotech.de | Potential for premature cleavage by non-target proteases. adcreview.com |

| pH-Sensitive (e.g., Hydrazone) | Low pH nih.govmdpi.com | Endosomes, Lysosomes nih.govmdpi.com | Utilizes the acidic intracellular environment. nih.gov | Historically prone to instability in circulation. nih.govnih.gov |

| Redox-Sensitive (e.g., Disulfide) | High glutathione concentration nih.gov | Cytosol njbio.com | Exploits intracellular reducing environment. axispharm.com | Potential for premature reduction and payload release. nih.gov |

Advantages and Limitations in Facilitating Targeted Drug Delivery

The this compound linker architecture offers a compelling set of advantages for targeted drug delivery, but it is not without its limitations.

Advantages:

High Plasma Stability: The Val-Cit dipeptide provides a good balance of stability in the bloodstream, minimizing premature payload release and associated off-target toxicity. iris-biotech.denih.gov

Efficient Intracellular Cleavage: It is effectively cleaved by cathepsin B, an enzyme often overexpressed in tumor cells, leading to targeted payload release within the cancer cell. biochempeg.comproteogenix.science

Facilitation of Bystander Effect: By releasing the unmodified, often membrane-permeable payload, it can kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors. broadpharm.comcam.ac.uk

Broad Applicability: The protease-cleavage mechanism is applicable to a wide range of cancer types. cam.ac.uk

Limitations:

Hydrophobicity and Aggregation: The hydrophobic nature of the Val-Cit-PAB moiety can lead to ADC aggregation, especially at higher DARs, which can compromise the ADC's stability and efficacy. adcreview.comacs.org

Premature Cleavage: Despite its general stability, the Val-Cit linker can be susceptible to premature cleavage by non-target proteases, such as certain carboxylesterases and neutrophil elastase, which can lead to off-target toxicity. adcreview.comacs.org

Dependence on Cathepsin B Expression: The efficacy of ADCs with this linker is dependent on the expression of cathepsin B in the target tumor cells.

Payload Compatibility: The hydrophobicity of the linker can limit its compatibility with certain hydrophobic payloads, sometimes requiring complex manufacturing processes. adcreview.com

Advanced Research Perspectives and Future Directions

Rational Design of Next-Generation Mc-Val-Cit-PAB-Cl Derivatives with Enhanced Properties

The rational design of new linker derivatives aims to overcome the limitations of current technologies, such as hydrophobicity and premature drug release. acs.org By systematically modifying the core components of the this compound linker, researchers are developing next-generation ADCs with improved therapeutic windows.

In an effort to improve the stability and efficacy of ADCs, novel linker designs have been explored. One such approach involves replacing the traditional Val-Cit-PAB linker with a phosphate (B84403) diester structure. nih.gov This modification aims to enhance the hydrophilicity of the linker, which is particularly beneficial when conjugating lipophilic payloads. nih.gov However, initial studies with a terminal phosphate/pyrophosphate on a Val-Cit-PAB linker showed reduced plasma stability, possibly due to sensitivity to both cathepsin and phosphatase enzymes. nih.gov

| Modification Strategy | Observed Effect | Reference |

| Removal of PAB group | Reduced cleavage rate | nih.gov |

| Replacement with phosphate diester | Potential for increased hydrophilicity, but may decrease plasma stability | nih.gov |

For example, the introduction of a PEG₄ fragment has been shown to improve the hydrophilicity of the conjugate. nih.gov Similarly, the development of linkers containing a tripeptide sequence like EGCit, which is more hydrophilic than the classic Val-Cit, also contributes to better conjugate properties and plasma stability. nih.gov Another innovative approach involves the use of hydrophilic polymer scaffolds such as polysarcosine and cyclodextrins to mitigate the hydrophobicity of the payload. acs.org

| Hydrophilic Moiety | Purpose | Reference |

| Polyethylene (B3416737) Glycol (PEG) | Increase hydrophilicity, improve stability, reduce aggregation | medchemexpress.comnjbio.comnih.gov |

| EGCit tripeptide | More hydrophilic alternative to Val-Cit, improves plasma stability | nih.gov |

| Polysarcosine, Cyclodextrins | Mitigate payload hydrophobicity | acs.org |

Modifying the PAB Moiety for Altered Release Kinetics or Physicochemical Properties

Integration of this compound into Novel Bioconjugate Modalities and Research Tools

The versatility of the this compound linker extends beyond traditional ADCs. Its cleavable nature makes it an attractive component for a variety of emerging therapeutic and research platforms.

PROTACs (Proteolysis Targeting Chimeras): While not a direct application in its current form, the principles of cleavable linkers like Mc-Val-Cit-PAB are relevant to the design of advanced PROTACs. The linker's ability to be selectively cleaved in the cellular environment could be adapted to trigger the release or activation of a PROTAC molecule within target cells.

Peptide-Drug Conjugates (PDCs): this compound and its derivatives are being utilized in the development of PDCs. nih.gov In PDCs, a peptide is used as the targeting moiety instead of a full antibody. The linker serves the same purpose as in ADCs, ensuring stable drug transport and targeted release. nih.gov For instance, a conjugate of sunitinib (B231) was created using an activated Mc-Val-Cit-PAB linker for targeted delivery. nih.gov

Nanocarriers: The Mc-Val-Cit-PAB linker is being incorporated into nanocarrier systems like nanoparticles and liposomes to achieve controlled drug release. These systems can be designed to release their therapeutic payload in response to the enzymatic conditions within target tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects. One study detailed the use of Mc-Val-Cit-PAB-DOX linked to cetuximab and adsorbed onto BSA nanoparticles for targeted therapy of colorectal tumors.

Methodological Advancements for Comprehensive Linker Stability and Cleavage Assessment

Ensuring the stability of the linker in circulation and its efficient cleavage within the target cell is paramount for the success of an ADC. sterlingpharmasolutions.comfrontiersin.org Several advanced analytical techniques are employed to rigorously assess these parameters.

Mass spectrometry (MS) has emerged as a powerful tool for these assessments. sterlingpharmasolutions.com Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) allow for the in-depth characterization of ADCs, including the determination of the drug-to-antibody ratio (DAR) and the monitoring of linker-payload stability over time. mdpi.com Intact mass analysis can provide information on whether drug loss is due to cleavage of the linker or other reactions. sterlingpharmasolutions.com

In vitro stability assays in plasma or serum are routinely performed. sterlingpharmasolutions.com These studies involve incubating the ADC and then using methods like affinity capture followed by MS analysis to quantify the amount of intact ADC and any released drug or metabolites. sterlingpharmasolutions.commdpi.com Furthermore, researchers are developing methods that can differentiate between various degradation pathways, providing a more complete understanding of the ADC's stability profile. sterlingpharmasolutions.com

Theoretical Modeling and Computational Chemistry Approaches in Linker Design and Optimization

Computational modeling and theoretical chemistry are playing an increasingly important role in the rational design of next-generation linkers. unirioja.es These approaches allow researchers to predict how modifications to the linker structure will affect its properties, such as stability, conformation, and interaction with enzymes.

In silico analysis can be used to identify optimal sites for conjugation on an antibody to minimize aggregation and maintain stability. nih.gov Computational studies can also help in designing linkers with specific cleavage kinetics. By modeling the interaction between the linker and the target enzyme, such as cathepsin B, researchers can design modifications to the PAB moiety or the peptide sequence to either enhance or slow down the cleavage rate. unirioja.es This predictive power accelerates the design-build-test cycle, enabling more rapid optimization of linker chemistry for improved therapeutic outcomes.

Compound and Component Reference Table

| Name | Abbreviation/Synonym | Function/Description |

| This compound | - | A cleavable linker used in the synthesis of antibody-drug conjugates. |

| p-Aminobenzyl Carbamate (B1207046) | PAB | A self-immolative spacer within the linker. mdpi.comiris-biotech.de |

| Valine-Citrulline | Val-Cit | A dipeptide sequence that is a substrate for cathepsin B. |

| Polyethylene Glycol | PEG | A hydrophilic moiety incorporated to improve conjugate characteristics. medchemexpress.comnjbio.comnih.gov |

| Monomethyl Auristatin E | MMAE | A potent cytotoxic payload often conjugated using the Mc-Val-Cit-PAB linker. mdpi.commedchemexpress.com |

| Doxorubicin (B1662922) | DOX | A cytotoxic drug used in some ADC constructs. nih.gov |

| Sunitinib | - | A tyrosine kinase inhibitor used as a payload in a peptide-drug conjugate. nih.gov |

| Proteolysis Targeting Chimera | PROTAC | A heterobifunctional molecule that induces protein degradation. |

| Peptide-Drug Conjugate | PDC | A targeted therapeutic consisting of a peptide, a linker, and a drug. |

| Drug-to-Antibody Ratio | DAR | The average number of drug molecules conjugated to one antibody. mdpi.com |

Q & A

Basic Question: What are the optimal synthetic conditions for Mc-Val-Cit-PAB-Cl, and how can purity be validated?

Methodological Answer:

The synthesis of this compound requires precise control of reaction parameters, including temperature (typically 0–4°C for coupling steps), stoichiometric ratios (e.g., 1.2 equivalents of coupling agents like HATU), and solvent selection (e.g., DMF or dichloromethane). Purity validation should employ HPLC with a C18 column and UV detection at 220 nm, coupled with mass spectrometry (LC-MS) to confirm molecular weight . For reproducible results, pre-experimental design principles (e.g., factorial design) can optimize reaction variables systematically .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with emphasis on resolving peaks for the valine (Val) and citrulline (Cit) residues. Fourier-Transform Infrared Spectroscopy (FT-IR) can validate amide bond formation (1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures accurate mass-to-charge ratio determination. Cross-referencing data with synthetic protocols minimizes misassignment risks .

Advanced Question: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer:

Contradictory solubility data often arise from variations in solvent polarity, temperature, or impurities. A systematic approach involves:

- Replicating experiments under controlled conditions (e.g., using anhydrous solvents).

- Statistical analysis (e.g., ANOVA) to identify outlier datasets.

- Theoretical modeling (e.g., Hansen solubility parameters) to predict solvent compatibility .

Documenting solvent batch sources and storage conditions is critical for reproducibility .

Advanced Question: What strategies mitigate instability of this compound in aqueous buffers during in vitro assays?

Methodological Answer:

Instability often results from hydrolysis or oxidation. Mitigation strategies include:

- Buffer optimization : Use low-pH buffers (pH 4–5) or add stabilizers like ascorbic acid (1–5 mM).

- Temperature control : Conduct assays at 4°C to slow degradation.

- Real-time monitoring : Employ LC-MS at timed intervals to track degradation products .

Linking degradation kinetics to molecular dynamics simulations can provide mechanistic insights .

Basic Question: What are the standard protocols for evaluating this compound’s enzyme cleavage efficiency?

Methodological Answer:

Cleavage efficiency assays typically use:

- Fluorogenic substrates (e.g., conjugated to this compound) to quantify enzymatic release via fluorescence intensity.

- Kinetic analysis : Measure initial reaction rates (Vmax/Kₘ) under physiological pH and temperature.

- Control experiments : Include protease inhibitors (e.g., E-64 for cathepsin B) to confirm specificity. Data should be normalized to enzyme activity controls .

Advanced Question: How can researchers integrate this compound’s biochemical data with computational models for drug conjugate design?

Methodological Answer:

- Data linkage : Combine experimental cleavage rates with molecular docking simulations (e.g., AutoDock Vina) to predict linker-enzyme interactions.

- Multidimensional frameworks : Use hybrid methodologies (e.g., QSAR models) to correlate structural modifications with activity .

- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Advanced Question: What experimental designs address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Factorial design : Test variables (e.g., reaction time, catalyst loading) to identify critical parameters.

- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to establish a design space for robust synthesis .

- Batch tracking : Use LC-MS and NMR to create a spectral library for comparative analysis .

Basic Question: How should researchers handle ethical and safety considerations when working with this compound?

Methodological Answer:

- Safety protocols : Use fume hoods for solvent handling and personal protective equipment (PPE) for carcinogenic reagents.

- Ethical documentation : Declare conflicts of interest and comply with institutional review boards (IRBs) for biological studies.

- Data transparency : Share synthetic protocols and raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.